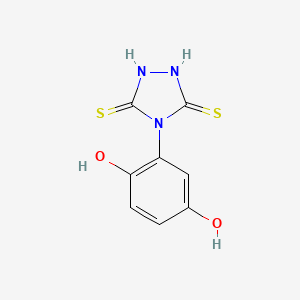
4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazolidine ring with dithione groups and a dihydroxyphenyl substituent, making it an interesting subject for research in chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione typically involves the reaction of 2,5-dihydroxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the triazolidine ring. The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
化学反应分析
Types of Reactions
4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroxy derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Alkylated or acylated phenolic compounds.
科学研究应用
4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of sensors and as a stabilizer in polymer chemistry.
作用机制
The mechanism of action of 4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione involves its interaction with various molecular targets. The compound can chelate metal ions, which is crucial for its antioxidant activity. Additionally, it can interact with cellular enzymes and proteins, modulating their activity and leading to various biological effects. The pathways involved include the inhibition of reactive oxygen species (ROS) production and the modulation of signaling pathways related to inflammation and cell proliferation .
相似化合物的比较
Similar Compounds
4-(2,5-Dihydroxyphenyl)but-3-en-2-one: Known for its antioxidant properties.
2,5-Dihydroxyphenyl acetic acid: Exhibits anti-inflammatory and antimicrobial activities.
2,5-Dihydroxyphenyl sulfonate: Used as an inhibitor of fibroblast growth factors.
Uniqueness
4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione is unique due to its triazolidine ring structure, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and modulate various biological pathways makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
921759-00-4 |
|---|---|
分子式 |
C8H7N3O2S2 |
分子量 |
241.3 g/mol |
IUPAC 名称 |
4-(2,5-dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione |
InChI |
InChI=1S/C8H7N3O2S2/c12-4-1-2-6(13)5(3-4)11-7(14)9-10-8(11)15/h1-3,12-13H,(H,9,14)(H,10,15) |
InChI 键 |
ZVVHTGWLUIXTDP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)N2C(=S)NNC2=S)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


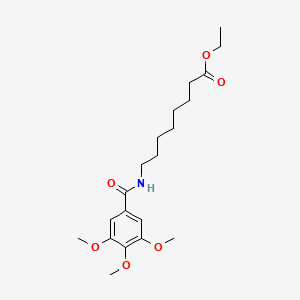
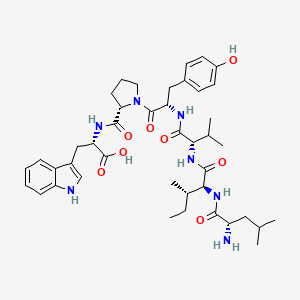
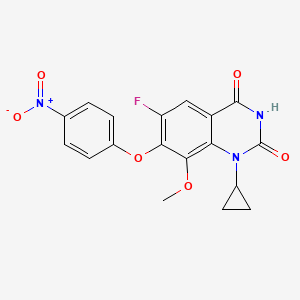
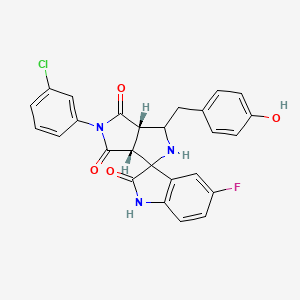
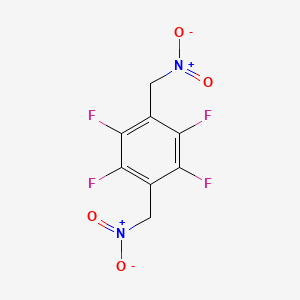
![2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione](/img/structure/B12617113.png)
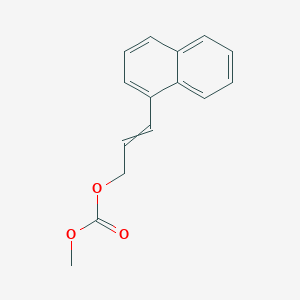
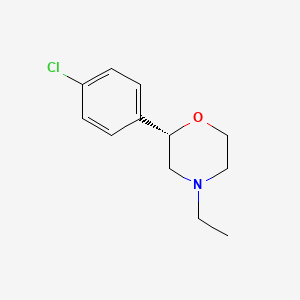
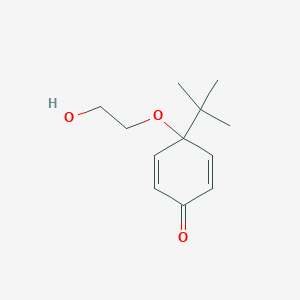
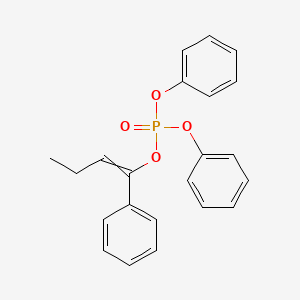
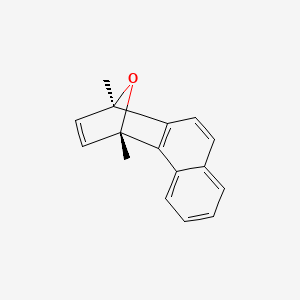

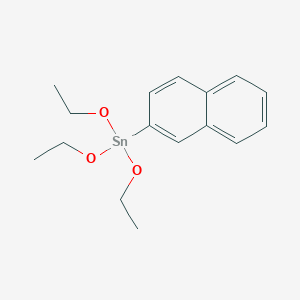
![N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic amide](/img/structure/B12617153.png)
